Dipivaloylmethane

Atomic Layer Deposition High-κ Dielectrics Zirconium Oxide

2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD; also dipivaloylmethane, Hthd, DPM) is a β-diketone ligand with two bulky tert-butyl groups adjacent to the diketone moiety. TMHD forms stable six-membered chelate rings with transition metals, lanthanides, and actinides.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 1118-71-4
Cat. No. B073088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipivaloylmethane
CAS1118-71-4
Synonyms2,2,6,6,-tetramethyl-3,5-heptanedione
dipivaloylmethane
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)C
InChIInChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7H2,1-6H3
InChIKeyYRAJNWYBUCUFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethyl-3,5-heptanedione (CAS 1118-71-4): Sterically Hindered β-Diketone Ligand for CVD/ALD Precursors and Coordination Chemistry


2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD; also dipivaloylmethane, Hthd, DPM) is a β-diketone ligand with two bulky tert-butyl groups adjacent to the diketone moiety . TMHD forms stable six-membered chelate rings with transition metals, lanthanides, and actinides . The four methyl groups provide steric shielding that suppresses oligomerization, enhances volatility in metal complexes, and confers thermal stability . TMHD metal complexes serve as precursors in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) .

Why Generic β-Diketone Substitution Fails: TMHD's Steric Bulk Dictates Thermal Stability, Volatility, and Halide-Free Deposition


β-Diketones as a class exhibit substantial variability in metal-complex volatility, thermal stability, decomposition pathway, and impurity profile. TMHD's two tert-butyl groups differentiate it from less hindered analogs such as acetylacetone (acac) and from electron-withdrawing fluorinated analogs such as hexafluoroacetylacetone (hfac) [1]. The steric bulk prevents oligomerization that reduces volatility in acac complexes [1]. Unlike hfac, TMHD lacks fluorine, eliminating fluoride contamination at film interfaces and reactor corrosion [1]. In ALD, TMHD precursors require higher deposition temperatures but deliver halide-free, high-purity films [1]. Substituting TMHD with acac or hfac changes thermal budget, impurity incorporation, and film adhesion, making direct replacement invalid without process re-optimization.

2,2,6,6-Tetramethyl-3,5-heptanedione Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Zr(TMHD)₄ ALD Performance: Halide-Free Deposition vs. ZrCl₄ Chlorine Contamination

Zr(TMHD)₄ deposits halide-free ZrO₂ films, eliminating the 0.1–0.3 wt% chlorine contamination typical of ZrCl₄/H₂O ALD processes [1]. The tradeoff is a lower growth rate: 0.24 Å/cycle for Zr(TMHD)₄ versus ~0.53 Å/cycle for ZrCl₄ [1]. Zr(TMHD)₄ operates within a 375–400 °C ALD window, enabling higher as-deposited crystallinity without CVD risk, whereas ZrCl₄ operates at 275–350 °C but generates corrosive HCl byproducts that damage reactor exhaust systems [1].

Atomic Layer Deposition High-κ Dielectrics Zirconium Oxide

Cu(TMHD)₂ ALD Capability: Non-Fluorinated Copper Precursor vs. Cu(hfac)₂ Fluorine Contamination

Cu(TMHD)₂ is the only non-fluorinated solid copper precursor with demonstrated ALD capability, delivering high-purity films with zero halides [1]. In contrast, Cu(hfac)₂ produces high fluorine contamination at the metal-substrate interface [1]. Fluorine trapped at the TaN/TiN barrier interface severely degrades mechanical adhesion and accelerates electromigration failures [1]. Cu(TMHD)₂ provides thermal headroom for potent reducing plasmas at elevated temperatures without triggering precursor pyrolysis, whereas Cu(dmap)₂ suffers from severe agglomeration and thermal instability [1].

Copper Interconnects ALD Semiconductor Metallization

Gd(TMHD)₃ ALD Film Purity: Crystalline Gd₂O₃ Without Post-Deposition Annealing vs. Faster Cyclopentadienyl Alternatives

Gd(TMHD)₃/O₃ ALD delivers ultra-pure, crystalline Gd₂O₃ as-deposited, without post-deposition annealing [1]. The process yields a growth rate of 0.3 Å/cycle within a 250–300 °C ALD window [1]. The precursor is air-stable [1]. Alternative precursors such as Gd(iPrCp)₃ offer higher growth rates but require complex process control and may suffer from carbon incorporation [1]. Silylamides introduce silicon contamination risks [1].

High-κ Gate Dielectrics Gadolinium Oxide ALD

Sublimation Temperature Comparison: Lanthanide-TMHD Chelates vs. Fluorinated β-Diketonates

Thermogravimetric and differential scanning calorimetry (TG/DSC) studies of rare earth thd-chelates (thd = TMHD anion) show sublimation between 100 and 300 °C [1]. The sublimation temperatures decrease with cation size, ranging from 223 °C for Pr(thd)₃ to 170 °C for Yb(thd)₃ [1]. Critically, fluorine-containing β-diketonate chelates such as Pr(hfa)₃ exhibit sublimation temperatures approximately 100 °C lower than their TMHD counterparts [1].

Volatile Chelates Thermal Analysis Lanthanide Precursors

Er(TMHD)₃ ALD Growth Rate Contextualization vs. Next-Generation Erbium Precursors

In ALD of Er₂O₃ thin films, Er(thd)₃/O₃ yields a growth rate of approximately 0.25 Å/cycle [1]. The (CpMe)₃Er/H₂O process achieves a growth rate of 1.5 Å/cycle, which is approximately six times faster than the Er(thd)₃/O₃ process [1]. The Er(tBu₂amd)₃/O₃ process yields a rate approximately four times faster than Er(thd)₃/O₃ [1]. All three processes produce pure, nearly stoichiometric Er₂O₃ films [1].

Erbium Oxide ALD Growth Rate Precursor Benchmarking

Steric Bulk Quantitative Comparison: TMHD vs. Acetylacetone in ALD Surface Inhibition

In area-selective ALD (AS-ALD) of SiO₂ on Al₂O₃ surfaces, TMHD (Hthd) provides substantially greater surface blocking efficiency than acetylacetone (Hacac) or acetic acid (HAc) [1]. The larger molecular footprint of TMHD—attributable to two tert-butyl groups versus methyl groups in acac—confers superior steric shielding of surface hydroxyl sites [1]. The study directly compares three surface-modifying inhibitors of different sizes, with TMHD representing the sterically bulkiest option [1].

Area-Selective ALD Self-Aligned Deposition Surface Passivation

2,2,6,6-Tetramethyl-3,5-heptanedione Application Scenarios: Where TMHD Differentiation Drives Selection


Halide-Free High-κ Gate Dielectric Deposition (ZrO₂, HfO₂)

In DRAM capacitor and logic gate dielectric fabrication, trapped chloride ions from ZrCl₄ or HfCl₄ precursors accelerate TDDB failures and degrade reliability [1]. TMHD-based precursors such as Zr(TMHD)₄ and Hf(TMHD)₄ deposit halide-free oxide films with <0.5 at.% carbon at 375–400 °C [1]. While growth rates are lower than halide alternatives (0.24 Å/cycle for Zr(TMHD)₄ vs ~0.53 Å/cycle for ZrCl₄), the elimination of chlorine—quantified at 0.1–0.3 wt% in ZrCl₄ processes—justifies TMHD selection where device reliability mandates zero mobile ionic contamination [1].

Fluorine-Free Copper Interconnect Metallization

In back-end-of-line copper interconnects, fluorine contamination at the TaN/TiN barrier interface from Cu(hfac)₂ precursors degrades mechanical adhesion and accelerates electromigration failure [1]. Cu(TMHD)₂ is the only non-fluorinated solid copper precursor with demonstrated ALD capability, delivering high-purity films with zero halide contamination and excellent nucleation on Ru/Pt seed layers [1]. For sub-10 nm interconnect nodes where fluorine-induced adhesion loss is a yield-limiting defect, TMHD precursors eliminate this failure mode [1].

High-Temperature MOCVD of Lanthanide Oxide Thin Films

For MOCVD processes operating at elevated substrate temperatures, lanthanide TMHD chelates offer a critical thermal stability advantage over fluorinated β-diketonate alternatives [1]. Differential scanning calorimetry data show that Pr(thd)₃ sublimes at 223 °C, whereas fluorinated Pr(hfa)₃ sublimes at temperatures approximately 100 °C lower [1]. This 100 °C stability margin enables TMHD-based precursors to survive high-temperature transport and deposition conditions where hfa analogs would prematurely decompose, ensuring consistent precursor delivery and stoichiometric film growth [1].

Area-Selective Atomic Layer Deposition for Self-Aligned Patterning

In AS-ALD for self-aligned fabrication, surface-modifying inhibitors must block deposition on non-growth regions. TMHD's large molecular footprint—conferred by two tert-butyl groups—provides superior steric shielding of surface hydroxyl sites compared to smaller β-diketones such as acetylacetone [1]. Direct comparative studies of SiO₂ ALD inhibition on Al₂O₃ surfaces demonstrate that Hthd (TMHD) outperforms Hacac (acetylacetone) and HAc (acetic acid) in blocking performance due to its greater steric bulk [1]. TMHD is therefore the preferred inhibitor where high-fidelity selective deposition is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dipivaloylmethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.